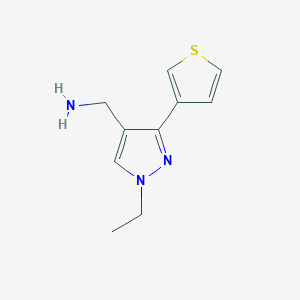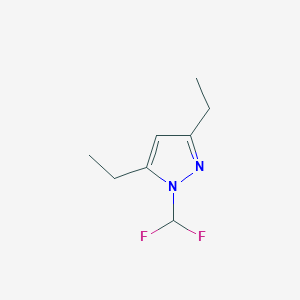
1-(ジフルオロメチル)-3,5-ジエチル-1H-ピラゾール
説明
1-(difluoromethyl)-3,5-diethyl-1H-pyrazole is a useful research compound. Its molecular formula is C8H12F2N2 and its molecular weight is 174.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(difluoromethyl)-3,5-diethyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(difluoromethyl)-3,5-diethyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品設計
CF2H 部分は、医薬品設計と創薬において重要な潜在的な有用性が認められています。 CF2H を生物活性分子に組み込むことは、リード化合物と薬物候補を探求するための重要な戦略です .
抗真菌剤
1-(ジフルオロメチル)-3,5-ジエチル-1H-ピラゾールと類似の化合物が合成され、植物病原性真菌に対して試験された結果、中等度から優れた活性を示しました。 これは、このような化合物が抗真菌剤として潜在的な用途を持つことを示唆しています .
有機合成
ジフルオロメチル基は、有機合成において他の官能基または化合物を生成するために使用できます。 たとえば、ジフルオロメチル含有化合物の断片化により、ジフルオロメチルラジカルが生成され、さらなる化学反応に使用されました .
農業化学
関連するジフルオロメチル化合物の抗真菌活性を考えると、作物を真菌病原体から保護するための農業化学における用途が考えられます .
作用機序
Target of Action
Compounds like “1-(difluoromethyl)-3,5-diethyl-1H-pyrazole” often target enzymes or receptors in the body. For example, a compound called Eflornithine, which also contains a difluoromethyl group, is known to inhibit an enzyme called ornithine decarboxylase .
Mode of Action
These compounds typically interact with their targets by binding to them, which can either activate or inhibit the target’s function. In the case of Eflornithine, it inhibits ornithine decarboxylase, thus preventing the production of certain substances required for cell growth .
生化学分析
Biochemical Properties
1-(Difluoromethyl)-3,5-diethyl-1H-pyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form bonds with oxygen, nitrogen, and sulfur atoms in biomolecules . These interactions can influence the activity of enzymes and proteins, potentially leading to changes in biochemical pathways. The compound’s ability to act as a hydrogen bond donor and acceptor further enhances its reactivity and interaction with biomolecules .
Cellular Effects
1-(Difluoromethyl)-3,5-diethyl-1H-pyrazole affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . Additionally, it has antioxidant properties that can protect cells from oxidative stress .
Molecular Mechanism
The molecular mechanism of 1-(difluoromethyl)-3,5-diethyl-1H-pyrazole involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to enzyme inhibition or activation . This binding can result in changes in gene expression and subsequent cellular responses. The difluoromethyl group in the compound plays a crucial role in these interactions, enhancing its binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(difluoromethyl)-3,5-diethyl-1H-pyrazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to changes in its activity and effectiveness . Long-term exposure to the compound can result in sustained changes in cellular processes and function .
Dosage Effects in Animal Models
The effects of 1-(difluoromethyl)-3,5-diethyl-1H-pyrazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and disruption of cellular processes . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
1-(Difluoromethyl)-3,5-diethyl-1H-pyrazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . The compound’s metabolism can influence metabolic flux and the levels of metabolites in cells
Transport and Distribution
The transport and distribution of 1-(difluoromethyl)-3,5-diethyl-1H-pyrazole within cells and tissues are essential for its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions can affect the compound’s localization and concentration within cells, influencing its overall effectiveness .
Subcellular Localization
The subcellular localization of 1-(difluoromethyl)-3,5-diethyl-1H-pyrazole is critical for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall impact on cellular processes .
特性
IUPAC Name |
1-(difluoromethyl)-3,5-diethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2N2/c1-3-6-5-7(4-2)12(11-6)8(9)10/h5,8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPQBWASWYVYFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C(F)F)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1471810.png)
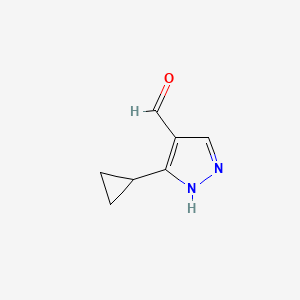
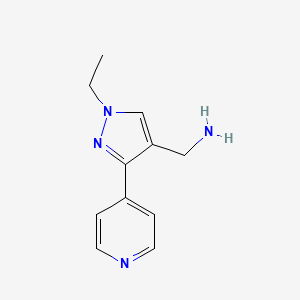
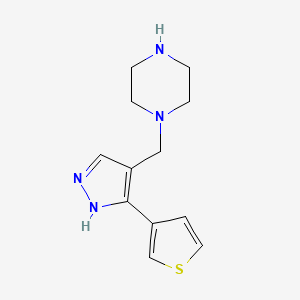

![[3-Amino-2-(trifluoromethyl)propyl]benzene](/img/structure/B1471818.png)
![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-amine](/img/structure/B1471820.png)
![2-Amino-2-(5-fluorobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1471821.png)
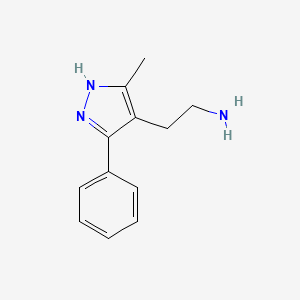


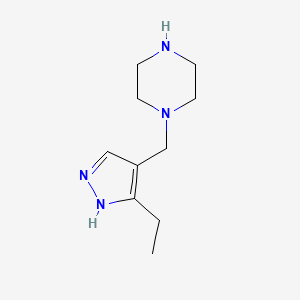
![2-Cyclobutyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1471830.png)
